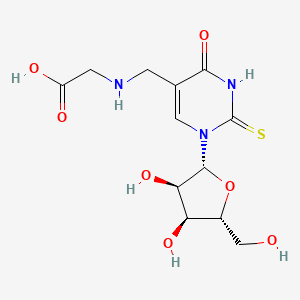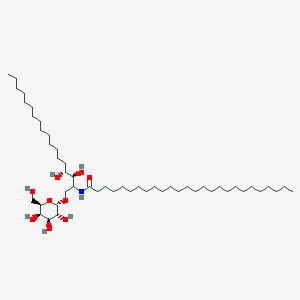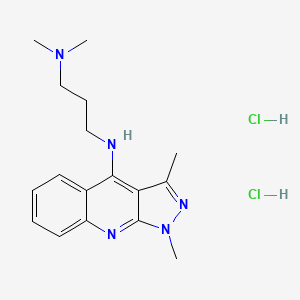
5-Carboxymethylaminomethyl-2-thiouridine
Übersicht
Beschreibung
5-Carboxymethylaminomethyl-2-thiouridine: is a modified nucleoside found at the wobble position in several cytosolic and mitochondrial transfer RNA (tRNA) sequences . It is a thiouridine derivative, specifically a 2-thiouridine bearing an additional carboxymethylaminomethyl substituent at position 5 on the thiouracil ring . This compound plays a crucial role in the proper recognition of codons during protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxymethylaminomethyl-2-thiouridine involves multiple steps. One common method is the site-selected incorporation into RNA sequences by phosphoramidite chemistry on a controlled pore glass (CPG) solid support . Trifluoroacetyl and 2-(trimethylsilyl)ethyl are selected for the protection of the amine and carboxyl functions, respectively .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of organic synthesis and nucleoside modification techniques. The process involves protecting group strategies and solid-phase synthesis to achieve the desired modifications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Carboxymethylaminomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thiol groups to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions at the thiouridine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Carboxymethylaminomethyl-2-thiouridine is used in the study of nucleoside modifications and their effects on RNA structure and function .
Biology: In biological research, this compound is crucial for understanding the role of modified nucleosides in tRNA and their impact on codon recognition and protein synthesis .
Medicine: The compound’s role in tRNA modification makes it a potential target for therapeutic interventions aimed at correcting translation errors in genetic diseases .
Industry: In the industrial sector, it is used in the synthesis of modified nucleosides for various applications, including the development of nucleic acid-based therapeutics .
Wirkmechanismus
5-Carboxymethylaminomethyl-2-thiouridine exerts its effects by modifying the wobble position of tRNA, thereby influencing codon recognition during translation . The modification enhances the accuracy and efficiency of protein synthesis by stabilizing the tRNA structure and facilitating proper base pairing with mRNA codons . The molecular targets include the ribosome and the translation machinery, where the modified tRNA interacts with mRNA to ensure accurate translation .
Vergleich Mit ähnlichen Verbindungen
- 5-Methylaminomethyl-2-thiouridine
- 5-Carboxymethylaminomethyluridine
- 2-Thiouridine
Comparison: 5-Carboxymethylaminomethyl-2-thiouridine is unique due to its specific modification at the 5-position with a carboxymethylaminomethyl group, which distinguishes it from other thiouridine derivatives . This modification provides enhanced stability and specific codon recognition properties, making it particularly important in the context of mitochondrial and cytosolic tRNA .
Eigenschaften
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLFQTYNHLDMDP-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228824 | |
| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78173-95-2 | |
| Record name | 5-Carboxymethylaminomethyl-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78173-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078173952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Carboxymethylaminomethyl)-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)

![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)

![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)






